REACTION_SMILES
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[C:49]([P:50](=[O:51])([O:52][CH2:53][CH3:54])[O:55][CH2:56][CH3:57])#[N:58].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]([CH2:12][CH2:13][NH2:14])[cH:15][cH:16][c:17]1[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH2:42]([N:43]([CH2:44][CH3:45])[CH2:46][CH3:47])[CH3:48].[CH3:59][N:60]([CH3:61])[CH:62]=[O:63].[OH2:64].[c:26]1(-[c:36]2[cH:37][cH:38][cH:39][cH:40][cH:41]2)[cH:27][cH:28][c:29]([CH2:32][C:33](=[O:34])[OH:35])[cH:30][cH:31]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]([CH2:12][CH2:13][NH:14][C:33]([CH2:32][c:29]2[cH:28][cH:27][c:26](-[c:36]3[cH:37][cH:38][cH:39][cH:40][cH:41]3)[cH:31][cH:30]2)=[O:34])[cH:15][cH:16][c:17]1[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(C#N)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccc(OCc2ccccc2)c(OCc2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccc(-c2ccccc2)cc1)NCCc1ccc(OCc2ccccc2)c(OCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |